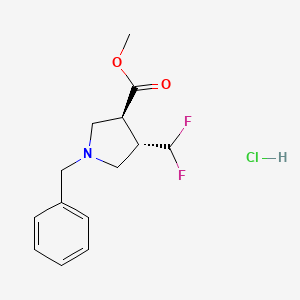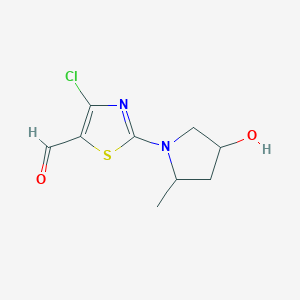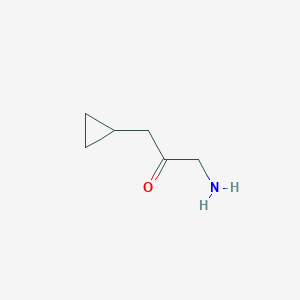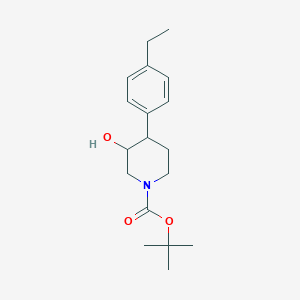![molecular formula C7H6BrF3N2O2 B13157814 2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyrazole derivative followed by the introduction of a trifluoromethyl group. The final step involves the addition of a propanoic acid moiety under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .
化学反応の分析
Types of Reactions
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
作用機序
The mechanism of action of 2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biological pathways by interacting with enzymes, receptors, and other proteins, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3-Bromopropionic acid: Similar in structure but lacks the trifluoromethyl and pyrazole groups.
Trifluoromethylbenzoic acid: Contains a trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid is unique due to the combination of its bromine, trifluoromethyl, and pyrazole moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications in research and industry .
特性
分子式 |
C7H6BrF3N2O2 |
|---|---|
分子量 |
287.03 g/mol |
IUPAC名 |
2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-3(6(14)15)13-2-4(8)5(12-13)7(9,10)11/h2-3H,1H3,(H,14,15) |
InChIキー |
WMDRISUKVUGAEV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13157741.png)
![(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13157747.png)


![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13157796.png)
![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one](/img/structure/B13157812.png)




![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
